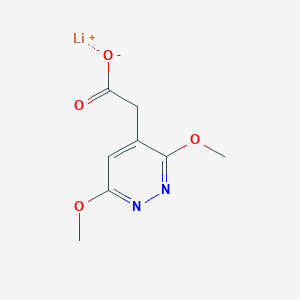

Lithium;2-(3,6-dimethoxypyridazin-4-yl)acetate

Description

Lithium;2-(3,6-dimethoxypyridazin-4-yl)acetate is a lithium salt of a substituted pyridazine derivative. Its core structure consists of a pyridazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 2) substituted with methoxy groups at positions 3 and 6, and an acetate side chain at position 2.

Properties

IUPAC Name |

lithium;2-(3,6-dimethoxypyridazin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4.Li/c1-13-6-3-5(4-7(11)12)8(14-2)10-9-6;/h3H,4H2,1-2H3,(H,11,12);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOPASIIOLQQMGN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=NN=C(C(=C1)CC(=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9LiN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium;2-(3,6-dimethoxypyridazin-4-yl)acetate typically involves the reaction of 2-(3,6-dimethoxypyridazin-4-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions. The resulting product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(3,6-dimethoxypyridazin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the lithium ion can be replaced by other cations.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Aqueous solutions of various cations like sodium or potassium salts.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of corresponding salts with different cations.

Scientific Research Applications

Lithium;2-(3,6-dimethoxypyridazin-4-yl)acetate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of Lithium;2-(3,6-dimethoxypyridazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Pharmacokinetic Data Table

Research Findings and Implications

- Solubility vs. Permeability : The polar methoxy groups may improve aqueous solubility but hinder passive diffusion across lipid membranes compared to less polar analogues like Lithium 2-(pyridazin-4-yl)acetate .

- Metabolic Stability : Saturated derivatives (e.g., naphthyridine or piperidine analogues) with bulky substituents (Boc, tetramethyl) are predicted to resist oxidative metabolism better than the fully aromatic target compound .

Biological Activity

Lithium;2-(3,6-dimethoxypyridazin-4-yl)acetate is a compound of increasing interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula . The compound features a lithium ion coordinated with a 2-(3,6-dimethoxypyridazin-4-yl)acetate moiety. The presence of the methoxy groups on the pyridazine ring is significant as it may influence the compound's solubility and biological interactions.

Neuroprotective Effects

Lithium compounds are well-documented for their neuroprotective effects, particularly in mood disorders. Research indicates that lithium can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial for mood regulation. The specific role of the pyridazine moiety in enhancing these effects remains an area of active investigation.

Inhibition of Deubiquitylating Enzymes

Recent studies have shown that derivatives of pyridazine compounds can act as inhibitors of deubiquitylating enzymes (DUBs), which play a critical role in cellular protein regulation. For instance, this compound has been reported to inhibit ubiquitin C-terminal hydrolase L1 (UCHL1), suggesting potential applications in cancer treatment by regulating protein degradation pathways .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Neuroprotective Study : A study conducted on animal models demonstrated that this compound significantly reduced depressive-like behaviors compared to controls. This effect was attributed to increased serotonin levels and enhanced neurogenesis in the hippocampus .

- Cancer Treatment Research : In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the inhibition of DUBs, leading to the accumulation of pro-apoptotic factors within the cells .

- Pharmacokinetic Profile : Research into the pharmacokinetics of this compound showed favorable absorption and distribution characteristics, with peak plasma concentrations achieved within 1 hour post-administration in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.